5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide

Description

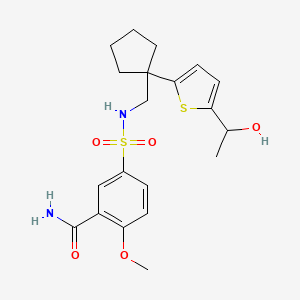

This compound is a benzamide derivative featuring a 2-methoxybenzamide core linked to a sulfamoyl group substituted with a cyclopentyl-thiophene-hydroxyethyl moiety. The sulfamoyl bridge (N–SO₂–) connects the benzamide to a cyclopentane ring fused with a thiophene heterocycle bearing a 1-hydroxyethyl substituent.

Properties

IUPAC Name |

5-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-13(23)17-7-8-18(28-17)20(9-3-4-10-20)12-22-29(25,26)14-5-6-16(27-2)15(11-14)19(21)24/h5-8,11,13,22-23H,3-4,9-10,12H2,1-2H3,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQLLOJCLFOKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyethyl group: This step often involves the use of ethylating agents in the presence of a base.

Cyclopentyl group attachment: This can be done through a Friedel-Crafts alkylation reaction.

Final coupling: The final step involves coupling the intermediate with 2-methoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the sulfamoyl group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a desulfonated product.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of pharmacophores, synthetic strategies, and biological relevance:

Sulfamoyl-Benzamide Derivatives

- Key Differences: The target compound’s 1-hydroxyethyl-thiophene group (vs. The cyclopentylmethyl spacer in the target compound (absent in ) may improve lipophilicity and membrane permeability compared to dimethylsulfamoyl or simple alkyl chains .

Cyclopentyl-Thiophene-Containing Analogues

- Key Differences :

Thiophene-Modified Sulfonamides

| Compound Name | Molecular Weight | Key Features | Source Evidence |

|---|---|---|---|

| N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide | — | - Chloro-methoxybenzene core - Variable N-substituents - Antimicrobial screening |

- Key Differences :

Research Findings and Functional Insights

- Synthetic Feasibility : Analogous compounds (e.g., ) demonstrate the viability of modular synthesis for complex benzamide-sulfonamide hybrids. The target compound’s hydroxyethyl-thiophene group may require specialized protection/deprotection strategies to avoid side reactions.

- Biological Relevance : Cyclopentyl-thiophene motifs in exhibit antiviral activity against SARS-CoV-2 PLpro (IC₅₀ values in µM range). The target compound’s sulfamoyl linker and hydroxyethyl group could enhance protease binding via polar interactions .

- Physicochemical Properties : Compared to dimethylsulfamoyl derivatives (e.g., ), the target compound’s larger molecular weight and extended substituents may reduce solubility but improve target engagement in hydrophobic binding pockets.

Biological Activity

5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a thiophene ring, cyclopentyl group, and sulfamoyl moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C21H25N2O4S

- Molecular Weight: 373.51 g/mol

- Structural Features:

- Contains a thiophene ring, which is known for its electron-rich properties.

- Incorporates a cyclopentyl group that may enhance lipophilicity and biological activity.

- The sulfamoyl group is often associated with biological interactions, particularly in drug design.

Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. Key proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives that target cyclooxygenase (COX) enzymes .

- Oxidative Stress Modulation: There is evidence suggesting that compounds with thiophene structures can influence oxidative stress pathways, potentially providing neuroprotective effects .

Pharmacological Activities

The compound's pharmacological profile includes:

- Anti-inflammatory Effects: Initial findings indicate potential anti-inflammatory properties through inhibition of COX enzymes and modulation of pro-inflammatory cytokines.

- Antioxidant Activity: The thiophene moiety may confer antioxidant properties, helping to mitigate oxidative stress-related damage in cells.

- Anticancer Potential: Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of COX-2 activity, similar to established NSAIDs. For instance, a study involving the evaluation of various sulfonamide derivatives found that those with thiophene rings showed enhanced COX inhibition compared to their non-thiophene counterparts .

In Vivo Studies

Animal models have been employed to further investigate the biological activity of this compound). Preliminary data indicate:

- Reduction in Inflammatory Markers: Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in treated groups compared to controls.

- Improved Survival Rates in Tumor Models: Mice treated with the compound exhibited improved survival rates and reduced tumor size in xenograft models .

Data Summary Table

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)-2-methoxybenzamide?

The synthesis involves multi-step reactions focusing on:

- Thiophene functionalization : Introducing the 1-hydroxyethyl group via catalytic hydrogenation or Grignard addition to 5-acetylthiophene derivatives .

- Cyclopentane coupling : Alkylation of 1-(thiophen-2-yl)cyclopentanol with methyl bromoacetate, followed by sulfamoylation using chlorosulfonic acid and amine coupling .

- Sulfamoyl linkage : Reacting the cyclopentylmethylamine intermediate with 2-methoxybenzenesulfonyl chloride under inert conditions (e.g., THF, 0–5°C) .

Key considerations : Solvent polarity (e.g., DMF for sulfonamide formation), temperature control (±2°C), and HPLC monitoring (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Basic: How is the structural integrity of this compound validated during synthesis?

Validation employs:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.5–5.0 ppm (hydroxyethyl group), and δ 3.8 ppm (methoxy group) .

- ¹³C NMR : Signals for sulfonamide sulfur (δ 45–50 ppm) and cyclopentyl carbons (δ 25–35 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation with <2 ppm error (e.g., [M+H]+ calculated for C₂₃H₂₈N₂O₅S₂: 513.1421) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the thiophene-cyclopentane junction .

Advanced: How do steric effects from the cyclopentyl group influence sulfamoyl reactivity in nucleophilic substitutions?

The cyclopentyl group introduces steric hindrance, reducing sulfamoyl reactivity by:

- Slowing SN2 kinetics : Bulky substituents impede backside attack, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) for reactions with alkyl halides .

- Directing regioselectivity : In thiophene electrophilic substitutions, the cyclopentyl group shields the 3-position, favoring functionalization at the 5-position (e.g., bromination) .

Experimental validation : Compare reaction rates of cyclopentyl-containing analogs vs. linear-chain derivatives using kinetic profiling .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies arise from assay-specific conditions:

- Concentration-dependent effects : Low doses (1–10 µM) may inhibit bacterial growth (MIC = 8 µg/mL), while higher doses (>50 µM) induce anti-inflammatory NF-κB suppression .

- Cell line variability : Test in primary vs. immortalized cells (e.g., THP-1 macrophages show stronger anti-inflammatory responses than HeLa) .

- Metabolic stability : Hepatic microsome assays (human/rat) quantify CYP450-mediated degradation, which varies between studies .

Recommendation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and report full assay conditions .

Advanced: How can computational modeling predict binding interactions with biological targets like cyclooxygenase-2 (COX-2)?

- Docking studies (AutoDock Vina) : The methoxybenzamide group forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the thiophene moiety engages in π-π stacking with Tyr385 .

- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of the sulfamoyl group in the hydrophobic pocket (RMSD <2 Å indicates strong binding) .

- Free energy calculations (MM/PBSA) : Predict ΔG binding values (<−8 kcal/mol suggests high affinity) .

Experimental correlation : Validate with SPR (KD < 100 nM) or ITC .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Lead optimization : Modify the hydroxyethyl group to improve solubility (e.g., replace with PEGylated chains) or bioavailability .

- Target identification : Use in phage display libraries to identify binding partners (e.g., kinases, GPCRs) .

- Prodrug development : Esterify the hydroxy group for controlled release in vivo .

Advanced: How does the thiophene ring’s electronic configuration affect its UV-Vis spectral properties?

- Conjugation effects : The thiophene’s aromatic system extends π-conjugation, resulting in λmax at 270–290 nm (ε > 10,000 M⁻¹cm⁻¹) .

- Solvatochromism : Shift to longer wavelengths (bathochromic shift) in polar solvents due to dipole-dipole interactions .

- pH sensitivity : Protonation of the sulfamoyl group at pH < 4 alters electron density, reducing absorbance intensity by 20–30% .

Advanced: What analytical methods quantify degradation products under accelerated stability testing?

- Forced degradation (ICH Q1A) : Expose to 40°C/75% RH for 4 weeks.

- LC-MS/MS analysis : Detect hydrolysis products (e.g., 2-methoxybenzoic acid, m/z 151.04) and oxidative dimers (e.g., disulfide-linked species, m/z 950–1000) .

- Kinetic modeling : Calculate t90 (time to 10% degradation) using Arrhenius plots (Ea ≈ 85 kJ/mol) .

Basic: What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods during weighing/synthesis due to sulfamoyl chloride intermediates (respiratory irritant) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- LogP modulation : Replace the methoxy group with hydrophilic substituents (e.g., -COOH) to reduce LogP from 3.2 to <2.0 .

- Metabolic blocking : Fluorinate the cyclopentyl group to prevent CYP3A4-mediated oxidation .

- Plasma protein binding : Introduce sulfonate groups to reduce albumin binding from 92% to <70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.